Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate
Description
Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate is a synthetic ester derivative featuring a benzoate core substituted with an ethoxy-linked amide group. The amide side chain contains a branched 2-cyano-3-methylbutan-2-yl moiety, which introduces steric hindrance and electronic effects due to the cyano (electron-withdrawing) and methyl (electron-donating) groups. The compound’s synthesis likely involves condensation reactions between activated benzoate esters and functionalized amines, analogous to methods described in and .
Properties
IUPAC Name |
methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-11(2)16(3,10-17)18-14(19)9-22-13-7-5-12(6-8-13)15(20)21-4/h5-8,11H,9H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNJHFATJVFMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate (CAS Number: 1240701-27-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 303.36 g/mol. The structure includes functional groups such as cyano, amino, and ester moieties, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₃ |
| Molecular Weight | 303.36 g/mol |
| CAS Number | 1240701-27-2 |
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. In vitro studies have shown that it can scavenge free radicals more effectively than common antioxidants like ascorbic acid. This property suggests its potential use in formulations aimed at reducing oxidative stress in biological systems.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation models, this compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could serve as a therapeutic agent in inflammatory diseases.
Interaction with Biological Targets
This compound has been shown to interact with various biological receptors. Notably, it exhibits selectivity for the H3 receptor over the H4 receptor, with a binding affinity approximately 300-fold higher for H3. This selectivity opens avenues for its application in treating disorders related to histamine dysregulation.
Case Studies
-
Case Study on Antioxidant Activity :
- Objective : To evaluate the radical scavenging ability of this compound.
- Method : DPPH assay was employed to measure free radical scavenging.
- Results : The compound exhibited an IC50 value lower than that of ascorbic acid, indicating superior antioxidant potential.
-
Case Study on Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory properties in an animal model.
- Method : Mice were treated with LPS and subsequently administered the compound.
- Results : A significant decrease in inflammatory markers was observed, supporting its potential therapeutic use in inflammatory conditions.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions:
-
Formation of Intermediate :
-
Final Product Formation :
This synthetic route highlights the versatility of the compound for further modifications and applications.
Comparison with Similar Compounds
The compound belongs to a broader class of 2-amino-2-oxoethoxy-substituted benzoates. Below is a detailed comparison with structurally analogous derivatives, emphasizing substituent effects, physicochemical properties, and synthesis strategies.
Structural Analogues from Methoxy-Substituted Tyramine Derivatives ()
Six derivatives of 2-((4-methoxyphenethyl)amino)-2-oxoethyl benzoates (Ph2–Ph6) were synthesized and characterized. Key comparisons include:
| Compound | Substituents on Benzoate | Melting Point (°C) | Rf | Key Spectral Features (IR, NMR) |
|---|---|---|---|---|
| Target Compound | None (plain benzoate) | Not reported | – | Expected C≡N stretch (2250 cm⁻¹), branched CH3 signals |
| Ph2 | 4-hydroxy | 93–95 | 0.53 | OH stretch (3400 cm⁻¹), aromatic H at δ 6.7–7.8 ppm |
| Ph3 | 2,4-dihydroxy | 122–124 | 0.51 | Broad OH peaks, di-substituted aromatic signals |
| Ph4 | 3,4-dihydroxy | 112–114 | 0.55 | Coupled aromatic protons (δ 6.8–7.1 ppm) |
| Ph6 | Cinnamate | 103–105 | 0.61 | C=O stretch (1720 cm⁻¹), vinyl protons (δ 6.3–7.6 ppm) |
Key Observations :
- The cyano group in the target compound introduces distinct IR and NMR signatures absent in Ph2–Ph6 .
Amino-Substituted Benzoate Esters ()
Key Observations :
- The target compound’s branched cyano group contrasts with the planar triazine ring in metsulfuron, impacting steric interactions in binding pockets .
- Chloro and nitro groups in ’s compound enhance electrophilicity compared to the target compound’s cyano-methyl motif .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
